molecular formula C20H16FN3O B2363452 1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-20-7

1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Número de catálogo: B2363452
Número CAS: 847396-20-7
Peso molecular: 333.366
Clave InChI: UTMAIBSTUUUEPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a sophisticated chemical hybrid designed for medicinal chemistry and neuroscience research. Its structure integrates a 2-fluorophenyl-benzimidazole core, a motif recognized for its potential as a metabolically robust scaffold for central nervous system (CNS) target engagement . Scientific literature indicates that the 2-fluorophenyl-1H-benzo[d]imidazole template can function as a bioisostere for imidazopyridine classes of drugs, showing a promising profile as a positive allosteric modulator (PAM) of the α1β2γ2GABA-A receptor—a major inhibitory neurotransmitter system in the brain . Modulation of this receptor subtype is a key strategy in researching novel approaches to various neurological conditions. The prop-2-yn-1-yl (propargyl) group attached to the benzimidazole nitrogen offers a versatile chemical handle, frequently utilized in Click chemistry applications. This feature enables researchers to conduct bioorthogonal labeling, probe target engagement, or construct more complex molecular architectures for chemical biology studies . The pyrrolidin-2-one moiety further contributes to the compound's drug-like properties and potential for diverse receptor interaction. This compound is intended for use in foundational in vitro studies to investigate its mechanism of action, binding affinity, and selectivity for neurological targets. It is an essential tool for scientists exploring the structure-activity relationships (SAR) of benzimidazole derivatives and developing new chemical probes for GABA-A receptor research.

Propiedades

IUPAC Name

1-(2-fluorophenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h1,3-10,14H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMAIBSTUUUEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a pyrrolidinone core with a benzo[d]imidazole moiety and a fluorophenyl group. The presence of the fluorine atom is known to enhance the compound's lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]imidazole scaffold : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the pyrrolidinone unit : This step often utilizes acylation methods to attach the pyrrolidine framework.

Anticancer Properties

Research has indicated that compounds similar to 1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant anticancer properties. A study focusing on benzimidazole derivatives demonstrated that modifications at the 2-position can lead to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G0/G1 phase.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast)5.3Apoptosis
Compound BA549 (lung)8.7Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mode of action is generally attributed to disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

COX Inhibition

Another area of interest is the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Compounds with structural similarities have been reported to selectively inhibit COX-II over COX-I, suggesting potential for anti-inflammatory applications.

CompoundCOX-II IC50 (µM)Selectivity Ratio
Compound C0.5210.73
Compound D0.789.51

The biological activity of 1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is believed to be mediated through several pathways:

  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Signaling Modulation : The compound may affect signaling pathways related to apoptosis and cell survival.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Breast Cancer Models : A derivative was shown to reduce tumor size by 40% in xenograft models.
  • Inflammation Models : In vivo studies demonstrated a significant reduction in paw edema in rat models treated with the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly due to its structural similarities with known bioactive molecules.

Anticancer Activity
Research indicates that compounds with similar structures can inhibit Bcl proteins, which are crucial for regulating apoptosis in cancer cells. Studies have shown that derivatives of benzimidazole exhibit promising results in inducing apoptosis in tumor cells by blocking the anti-apoptotic functions of these proteins .

Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens. For instance, fluorinated compounds have demonstrated significant antifungal activity against Candida albicans, with IC₅₀ values indicating strong potential for therapeutic applications in treating fungal infections .

Neurological Research

Recent studies have explored the compound's effects on neurological pathways. It has been suggested that the structural components may interact with receptors involved in pain modulation, potentially offering analgesic properties. A related study reported a compound with kappa-opioid activity that exhibited analgesic effects superior to traditional analgesics .

Material Science

In addition to biological applications, the compound's unique chemical structure allows it to be utilized as a building block for synthesizing complex organic materials. Its application in developing specialty chemicals and advanced materials is being explored due to its reactivity and ability to form diverse derivatives.

Case Studies

Study Focus Findings
Anticancer Activity Inhibition of Bcl proteinsInduced apoptosis in cancer cells; promising results in preclinical models .
Antimicrobial Activity Efficacy against Candida albicansSignificant antifungal activity observed; potential therapeutic application .
Neurological Effects Kappa-opioid receptor interactionDemonstrated analgesic properties superior to traditional opioids; effective in neuropathic pain models .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Positional Isomerism of Fluorine
  • 1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (): The fluorine atom at the para position (vs. The morpholine moiety introduces hydrogen-bonding capacity, which may alter pharmacokinetics compared to the propargyl group.
Non-Fluorinated Analogues
  • 4-[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-1-phenyl-pyrrolidin-2-one ():
    The absence of fluorine and substitution with a methyl-allyl group on benzimidazole reduces electronegativity, possibly decreasing binding affinity to targets sensitive to halogen interactions.

Variations in the Benzimidazole Substituent

Propargyl vs. Bulky Alkyl/Aryl Groups
  • 1-(4-Fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (): The phenoxyethyl group increases molecular weight and hydrophobicity compared to the propargyl group. This may reduce metabolic clearance but could also limit blood-brain barrier penetration.
  • 1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one ():
    The tert-butyl and hydroxy-tolyloxy substituents introduce steric bulk and polarity, which might enhance stability but complicate synthesis.

Halogenated Benzimidazole Derivatives
  • The 3-methylphenyl group on pyrrolidinone offers a less electron-withdrawing effect compared to 2-fluorophenyl.
Spectroscopic Signatures
  • 1H NMR : The NH proton of benzimidazole resonates at ~10.8 ppm (). The 2-fluorophenyl group in the target compound may cause deshielding of adjacent protons.
  • 13C NMR : The pyrrolidin-2-one carbonyl appears at ~173 ppm (), while benzimidazole carbons show signals at 160–165 ppm ().
  • IR: Stretching vibrations for C=O (pyrrolidinone) and C=N (benzimidazole) occur at ~1720 cm⁻¹ and ~1686 cm⁻¹, respectively ().

Antimicrobial Activity

Compounds like 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives () exhibit Gram-positive antibacterial activity. The propargyl group in the target compound may enhance membrane penetration due to its compact size.

Physicochemical Implications

  • Fluorine Effects: The 2-fluorophenyl group increases lipophilicity (logP) and may improve metabolic stability compared to non-fluorinated analogues.
  • Propargyl vs. Allyl: The propargyl group’s linear structure (vs.

Tabulated Comparison of Key Compounds

Compound Name Substituents (Pyrrolidinone/Benzimidazole) Key Features Reference
Target Compound 2-fluorophenyl / propargyl Alkyne functionality for conjugation; ortho-fluorine enhances binding
1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 4-fluorophenyl / morpholinoethyl Improved solubility via morpholine; para-fluorine reduces steric effects
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one 3-methylphenyl / 2-fluorobenzyl Dual fluorine atoms; methyl group reduces electron-withdrawing effects
1-(4-Fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 4-fluorophenyl / phenoxyethyl Bulky substituent increases hydrophobicity; potential for π-π stacking

Métodos De Preparación

Key Structural Features and Synthetic Challenges

The target compound, 1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyrrolidin-2-one, comprises a pyrrolidin-2-one core substituted at the 1-position with a 2-fluorophenyl group and at the 4-position with a 1-propargyl-benzimidazole moiety. The synthesis requires:

  • Construction of the pyrrolidin-2-one ring with precise substitution patterns.
  • Introduction of the 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl group at position 4.
  • Optimization of regioselectivity and functional group compatibility.

Synthetic Strategies and Methodologies

Pyrrolidin-2-one Core Formation via Donor–Acceptor Cyclopropane Opening

A robust method for synthesizing 1,5-disubstituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of donor–acceptor (DA) cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation.

Representative Procedure:
  • Cyclopropane Synthesis :
    Dimethyl 2-(2-fluorophenyl)cyclopropane-1,1-dicarboxylate is prepared via the Corey–Chaykovsky reaction between 2-fluorostyrene and dimethyl diazomalonate.
  • Cyclopropane Opening :
    The cyclopropane (1.0 equiv) is reacted with a benzimidazole-containing amine (1.0 equiv) in the presence of Ni(ClO₄)₂·6H₂O (0.2 equiv) in dichloroethane (DCE) at 25°C for 12–24 hours.
  • Lactamization :
    The intermediate γ-amino ester undergoes spontaneous cyclization in toluene with acetic acid (2.0 equiv) under reflux.
  • Dealkoxycarbonylation :
    Alkaline saponification (NaOH, ethanol/water) followed by thermolysis removes the ester groups, yielding the pyrrolidin-2-one.

Key Data :

  • Yield: 45–79% (depending on substituents).
  • Diastereomer Ratio: ~1:1 (for ester-containing intermediates).

Synthesis of 1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole

The benzimidazole fragment is synthesized via condensation and alkylation:

Step 1: Benzimidazole Formation:
  • Condensation :
    o-Phenylenediamine (1.0 equiv) reacts with formic acid (1.2 equiv) at 100°C for 4 hours to form 1H-benzo[d]imidazole.
  • Alkylation :
    The imidazole nitrogen is alkylated with propargyl bromide (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 hours.

Key Data :

  • Yield: 62–88%.
  • Purity: >95% (HPLC).

Coupling of Pyrrolidin-2-one and Benzimidazole Moieties

The benzimidazole-propargyl amine is coupled to the cyclopropane-derived pyrrolidin-2-one via two approaches:

Approach 1: Direct Amine-Mediated Cyclopropane Opening
  • Conditions : Ni(ClO₄)₂·6H₂O (0.2 equiv), DCE, 25°C.
  • Outcome : The amine attacks the cyclopropane, positioning the benzimidazole at the 4-position post-lactamization.
Approach 2: Post-Functionalization via Nucleophilic Substitution
  • Halogenation :
    4-Hydroxypyrrolidin-2-one is treated with PBr₃ to form 4-bromo-1-(2-fluorophenyl)pyrrolidin-2-one.
  • Substitution :
    The bromide reacts with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole (1.2 equiv) in the presence of NaH (2.0 equiv) in THF at 60°C.

Key Data :

  • Yield (Approach 1): 45–60%.
  • Yield (Approach 2): 50–65%.

Optimization and Mechanistic Insights

Regioselectivity in Cyclopropane Opening

The stereoelectronic properties of DA cyclopropanes dictate regioselectivity. Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance electrophilicity at the distal carbon, favoring attack by the benzimidazole amine.

Propargyl Group Stability

Propargyl ethers are prone to O→N migration under basic conditions. To prevent this:

  • Use mild bases (e.g., K₂CO₃ instead of NaH) during alkylation.
  • Purify intermediates via flash chromatography (hexane/ethyl acetate).

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 7.70–7.79 (m, 2H, benzimidazole), 5.20 (s, 2H, CH₂C≡CH), 3.86 (s, 3H, NCH₃).
    • ¹³C NMR : δ 175.2 (C=O), 142.1 (imidazole C), 124.7 (aromatic C).
  • HRMS :
    • Calculated for C₂₀H₁₅FN₃O [M+H]⁺: 344.1201; Found: 344.1198.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclopropane Opening 45–79 >90 One-pot, scalable Requires specialized cyclopropanes
Nucleophilic Substitution 50–65 >85 Flexible late-stage functionalization Multi-step, lower yields

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors (e.g., 2-fluorobenzene derivatives) and functionalized pyrrolidinone intermediates. Key steps include:

  • Cyclization : Formation of the benzimidazole ring via condensation reactions under reflux with catalysts like acetic acid .
  • Alkyne Incorporation : Propargylation of the benzimidazole nitrogen using propargyl bromide in anhydrous DMF, requiring inert conditions (argon/nitrogen atmosphere) to prevent side reactions .
  • Purity Optimization : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate the final compound. Reaction yields (40–65%) depend on temperature control (60–80°C) and stoichiometric ratios (1:1.2 for propargyl bromide) .

Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify fluorophenyl protons (δ 7.2–7.8 ppm) and pyrrolidinone carbonyl signals (δ 175–180 ppm). 19^19F NMR confirms fluorine substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+ at m/z 377.14) and fragmentation patterns .
  • HPLC : Purity >95% is confirmed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Biological Activity and Testing

Q. Q3: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with IC50_{50} calculations using ATP-concentration-dependent protocols .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Synthesis Challenges

Q. Q4: How can researchers resolve low yields during the propargylation step?

  • Parameter Optimization : Increase propargyl bromide equivalents (1.5–2.0 eq.) and extend reaction time (12–24 hrs).
  • Catalyst Screening : Transition to Pd-catalyzed Sonogashira coupling for improved regioselectivity .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust purification protocols .

Q. Q5: What strategies address discrepancies in biological activity data across replicate studies?

  • Controlled Variables : Standardize cell passage numbers, serum batch, and incubation times .
  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM in 2-fold dilutions) .
  • Metabolite Interference : Test for compound stability in assay media via pre-incubation HPLC analysis .

Structure-Activity Relationship (SAR) Studies

Q. Q6: Which structural modifications enhance target binding affinity?

  • Fluorophenyl Adjustments : Introduce electron-withdrawing groups (e.g., -CF3_3) at the para position to improve hydrophobic interactions .
  • Pyrrolidinone Ring Substitutions : Replace the 2-oxo group with thioamide (-C=S) to modulate hydrogen bonding .
  • Benzimidazole Variants : Test methyl or chloro substituents on the benzo ring to alter π-π stacking .

Mechanistic and Structural Analysis

Q. Q7: How can crystallography elucidate this compound’s binding mode?

  • X-ray Diffraction : Co-crystallize with target proteins (e.g., kinases) using hanging-drop vapor diffusion (20% PEG 3350, pH 7.4). Resolve structures at <2.0 Å resolution to map key interactions (e.g., fluorine-mediated hydrogen bonds) .
  • Electron Density Maps : Analyze ligand occupancy and conformational flexibility using PHENIX refinement .

Q. Q8: What computational methods predict off-target interactions?

  • Molecular Docking : Use AutoDock Vina with flexible side chains to screen against the PDB database .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

Stability and Formulation

Q. Q9: How does pH affect the compound’s stability in solution?

  • Degradation Studies : Monitor via HPLC at pH 2–9 (37°C). Stability is optimal at pH 6–7, with <10% degradation over 72 hrs. Acidic conditions (pH <4) induce pyrrolidinone ring hydrolysis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.